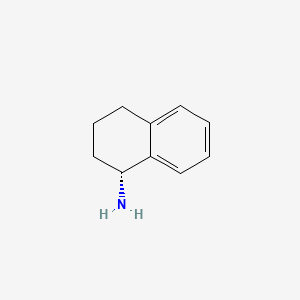

(R)-1,2,3,4-tetrahydronaphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZGPXSSNPTNMA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335739 | |

| Record name | (-)-1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23357-46-2 | |

| Record name | (-)-1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23357-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminotetralin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023357462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOTETRALIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59J0838WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine: A Deep Dive into its Discovery and History

(R)-1,2,3,4-tetrahydronaphthalen-1-amine , a chiral bicyclic amine, serves as a pivotal structural scaffold in medicinal chemistry, most notably as the core of the dopamine agonist Rotigotine. This technical guide explores the discovery and historical development of this compound, detailing its synthesis, chiral resolution, and pharmacological characterization, with a focus on the foundational research that paved the way for its clinical significance.

Early Discovery and Synthesis

The journey of this compound is intrinsically linked to the broader exploration of aminotetralin derivatives as pharmacologically active agents. The racemic mixture of 1,2,3,4-tetrahydronaphthalen-1-amine is the parent structure of numerous drugs, highlighting the early interest in this chemical class.[1] The initial synthesis of the racemic compound is typically achieved through the reductive amination of 1-tetralone.

Experimental Protocol: Reductive Amination of 1-Tetralone

This protocol describes a general method for the synthesis of racemic 1,2,3,4-tetrahydronaphthalen-1-amine.

Materials:

-

1-Tetralone

-

Ammonium formate or another amine source

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)[2]

-

Methanol (or other suitable solvent)

-

Apparatus for chemical synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Imine Formation: In a round-bottom flask, 1-tetralone is dissolved in a suitable solvent such as methanol. An amine source, such as ammonium formate, is added to the solution. The mixture is stirred, often with gentle heating, to facilitate the formation of the imine intermediate.[3]

-

Reduction: After the imine formation is complete (which can be monitored by techniques like TLC), the reaction mixture is cooled. A reducing agent, such as sodium borohydride, is carefully added in portions to reduce the imine to the corresponding amine.[2]

-

Work-up and Isolation: Once the reduction is complete, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving acidification followed by basification to isolate the amine product. The crude product can be purified by distillation or chromatography.

Chiral Resolution: Isolating the (R)-Enantiomer

The pharmacological activity of 1,2,3,4-tetrahydronaphthalen-1-amine is stereospecific, making the separation of the racemic mixture into its constituent enantiomers a critical step. The most common method for this is chiral resolution using a chiral resolving agent, such as tartaric acid.[4]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol outlines a general procedure for the resolution of racemic 1,2,3,4-tetrahydronaphthalen-1-amine.[5]

Materials:

-

Racemic 1,2,3,4-tetrahydronaphthalen-1-amine

-

(+)-Tartaric acid (or another chiral acid like (+)-Dibenzoyl-D-tartaric acid)[6]

-

Methanol (or another suitable solvent)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Apparatus for crystallization and extraction

Procedure:

-

Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent, such as methanol. A solution of an equimolar amount of (+)-tartaric acid in the same solvent is then added. The mixture is stirred, leading to the formation of two diastereomeric salts: ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate.[6][7]

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution upon cooling or standing.[6] The less soluble salt is typically the ((R)-amine)-(+)-tartrate.

-

Isolation of the Diastereomeric Salt: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide solution, to neutralize the tartaric acid and liberate the free (R)-amine.

-

Extraction and Purification: The liberated (R)-amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically enriched product. The enantiomeric purity can be determined using techniques like chiral HPLC.

The Emergence of this compound in Drug Discovery: The Story of Rotigotine (N-0437)

The significance of this compound in drug development is best exemplified by the history of Rotigotine. The journey began in 1985 at the University of Groningen with the development of a compound designated N-0437 .[8] This compound, a potent and selective D2 dopamine receptor agonist, incorporated the this compound core.[9][10] The (-)-enantiomer of N-0437, which corresponds to the (R)-configuration of the aminotetralin moiety, was later named Rotigotine.[11]

The development of Rotigotine followed a path from academic research to pharmaceutical commercialization. After its initial discovery, Aderis Pharmaceuticals acquired the compound and continued its development before out-licensing it to Schwarz Pharma in 1998.[8] Schwarz Pharma, later acquired by UCB S.A., brought the drug to market.[8]

Pharmacological Profile

The pharmacological activity of aminotetralin derivatives is highly dependent on their stereochemistry. Early research into 2-aminotetralins demonstrated their potential as dopamine receptor agonists.[12]

Dopamine Receptor Binding Affinity

| Receptor Subtype | Ki (nM) |

| D1 | 678 |

| D2 | 0.69 |

| Table 1: Binding affinities of N-0437 (Rotigotine) for dopamine D1 and D2 receptors.[10] |

The high affinity and selectivity for the D2 receptor are key features of this compound class. It is the (R)-enantiomer that confers this potent agonist activity.[13]

Experimental Protocol: Dopamine Receptor Binding Assay (General)

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound for dopamine receptors.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2)

-

Radioligand with known high affinity for the receptor (e.g., [3H]spiperone)

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer)

-

Incubation plates, filtration apparatus, and scintillation counter

Procedure:

-

Membrane Preparation: Cell membranes expressing the target dopamine receptor are prepared and protein concentration is determined.

-

Assay Setup: In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.

-

Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Discovery and Development Pathway

The following diagrams illustrate the key processes in the discovery and development of this compound.

Caption: Synthetic pathway to racemic 1,2,3,4-tetrahydronaphthalen-1-amine.

Caption: Workflow for the chiral resolution of 1,2,3,4-tetrahydronaphthalen-1-amine.

Caption: Key milestones in the development of Rotigotine.

Conclusion

The discovery and development of this compound represent a classic example of how fundamental research in organic synthesis and pharmacology can lead to the development of clinically important therapeutics. From its initial synthesis as a racemic mixture to the critical step of chiral resolution and its eventual incorporation into the potent dopamine agonist Rotigotine, the journey of this molecule highlights the importance of stereochemistry in drug design. The detailed experimental protocols and historical timeline provided in this guide offer a comprehensive overview for researchers and scientists in the field of drug development.

References

- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Rotigotine - Wikipedia [en.wikipedia.org]

- 9. Profile of the selective dopamine D-2 receptor agonist N-0437: its effects on palatability- and deprivation-induced feeding, and operant responding for food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-0437: a selective D-2 dopamine receptor agonist in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The enantiomers of the dopamine agonist N-0437: in vivo and in vitro effects on the release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, (R)-1,2,3,4-tetrahydronaphthalen-1-amine. This compound, a key building block in the synthesis of various pharmacologically active molecules, requires precise analytical characterization to ensure stereochemical purity and structural integrity. This document compiles available spectroscopic data and outlines the experimental protocols for obtaining such information, serving as a vital resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary

Table 1: Infrared (IR) Spectroscopy Data

| Spectral Feature | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Primary amines typically show two bands (asymmetric and symmetric stretching); often weak to medium intensity and sharper than O-H bands.[1] |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching vibrations of C-H bonds on the aromatic ring. |

| C-H Stretch (Aliphatic) | 2850-2960 | Stretching vibrations of C-H bonds in the tetralin ring. |

| N-H Bend | 1580-1650 | Scissoring vibration of the primary amine group. |

| C=C Stretch (Aromatic) | 1450-1600 | In-plane stretching vibrations of the aromatic ring. |

| C-N Stretch | 1020-1250 | Stretching vibration of the carbon-nitrogen bond. |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Typical)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.1-7.5 | m | - |

| H-1 | ~4.1 | t | ~6-8 |

| H-2 | 1.8-2.1 | m | - |

| H-3 | 1.8-2.1 | m | - |

| H-4 | 2.7-2.9 | m | - |

| NH₂ | 1.5-3.0 | br s | - |

Note: Predicted values are based on typical chemical shifts for similar aminotetralin structures. Actual values can vary based on solvent and other experimental conditions.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Typical)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~50 |

| C-2 | ~30 |

| C-3 | ~20 |

| C-4 | ~30 |

| C-4a | ~138 |

| C-5 | ~126 |

| C-6 | ~129 |

| C-7 | ~126 |

| C-8 | ~128 |

| C-8a | ~138 |

Note: Predicted values are based on typical chemical shifts for aminotetralin structures.

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Fragmentation Pathway |

| 147 | [M]⁺ | Molecular Ion |

| 130 | [M-NH₃]⁺ | Loss of ammonia |

| 118 | [M-C₂H₅]⁺ | Alpha-cleavage |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline typical experimental protocols for the characterization of this compound.

Infrared (IR) Spectroscopy

A common technique for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Instrumentation:

Sample Preparation:

-

A small drop of the neat liquid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:

-

Approximately 5-10 mg of the amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

¹H NMR Data Acquisition:

-

A standard pulse program for a one-dimensional proton spectrum is used.

-

Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse program is used to obtain a spectrum with single lines for each unique carbon atom.

-

A spectral width of approximately 0-220 ppm is typically used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Introduction:

-

For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC).

-

For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via liquid chromatography (LC) or direct infusion.

Data Acquisition:

-

A mass range of approximately m/z 50-500 is scanned.

-

The ionization energy for EI is typically 70 eV.

Visualizations

To aid in the understanding of the experimental processes and molecular structure, the following diagrams are provided.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-1,2,3,4-tetrahydronaphthalen-1-amine, a key chiral amine and a foundational scaffold in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific enantiomer, this guide utilizes a high-quality predicted ¹H NMR spectrum to facilitate structural elucidation and characterization. The guide also details relevant experimental protocols for spectral acquisition and enantiomeric purity determination, and explores the role of aminotetralin derivatives in modulating key signaling pathways in the central nervous system.

Predicted ¹H NMR Data Presentation

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was generated using advanced computational algorithms that account for the complex electronic and steric environment of each proton.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (4H) | 7.10 - 7.40 | m | - | 4H |

| H-1 (1H) | 4.15 | t | 6.5 | 1H |

| H-4eq (1H) | 2.95 | ddd | 17.0, 10.5, 5.0 | 1H |

| H-4ax (1H) | 2.80 | ddd | 17.0, 8.0, 5.5 | 1H |

| H-2eq (1H) | 2.10 | m | - | 1H |

| H-3eq (1H) | 1.95 | m | - | 1H |

| H-2ax (1H) | 1.80 | m | - | 1H |

| H-3ax (1H) | 1.60 | m | - | 1H |

| -NH₂ (2H) | 1.55 | br s | - | 2H |

Disclaimer: The data presented in Table 1 is based on a computational prediction and may differ from experimental values.

Interpretation of the Predicted Spectrum:

-

Aromatic Protons (H-Ar): The four protons on the benzene ring are expected to appear as a complex multiplet in the downfield region (7.10 - 7.40 ppm) due to their distinct chemical environments and spin-spin coupling.

-

Benzylic Proton (H-1): The proton at the chiral center (C1), being attached to both the aromatic ring and the nitrogen atom, is significantly deshielded and appears as a triplet around 4.15 ppm. The triplet multiplicity arises from coupling to the two adjacent protons on C2.

-

Aliphatic Protons (H-2, H-3, H-4): The protons on the saturated portion of the tetralin ring system appear in the upfield region (1.60 - 2.95 ppm). The geminal protons on C4 are diastereotopic and are predicted to have distinct chemical shifts and complex splitting patterns (doublet of doublet of doublets). The protons on C2 and C3 also form a complex set of overlapping multiplets.

-

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet around 1.55 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or other protic species.

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Spectrum Acquisition

This protocol outlines a standard procedure for acquiring a ¹H NMR spectrum of a chiral amine like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the amine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Protocol 2: Determination of Enantiomeric Purity using a Chiral Solvating Agent

This protocol describes a method to determine the enantiomeric excess (ee) of a chiral primary amine using ¹H NMR spectroscopy with a chiral solvating agent (CSA), such as (S)-BINOL.[2][3][4] This technique relies on the formation of transient diastereomeric complexes that have distinct NMR spectra.[2]

-

Sample Preparation:

-

In a clean NMR tube, dissolve the chiral amine sample (approximately 0.05 mmol) in 0.6 mL of chloroform-d.

-

Add one to two equivalents of a chiral solvating agent (e.g., (S)-1,1'-bi-2-naphthol, (S)-BINOL).

-

Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[4]

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the mixture at a constant temperature (e.g., 25 °C) following the general acquisition parameters outlined in Protocol 1.[4]

-

-

Data Analysis:

-

Identify a well-resolved signal corresponding to a specific proton in the amine that shows separate peaks for the two diastereomeric complexes.

-

Carefully integrate the areas of these two distinct peaks.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integration of Major Enantiomer - Integration of Minor Enantiomer) / (Integration of Major Enantiomer + Integration of Minor Enantiomer)| x 100

-

Role in Drug Development and Relevant Signaling Pathways

This compound is a privileged scaffold in medicinal chemistry, forming the core of several therapeutic agents.[5] Aminotetralin derivatives are known to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopaminergic and serotonergic receptors.[6][7][8] Their rigid structure provides a valuable tool for probing receptor binding pockets and developing selective ligands.

A significant area of research focuses on the interaction of aminotetralin derivatives with serotonin 5-HT₁A receptors.[6][7][8] These receptors are implicated in the regulation of mood, anxiety, and cognition.[9] Agonists of the 5-HT₁A receptor are used in the treatment of anxiety and depression.[9]

The binding of a 5-HT₁A agonist, such as a derivative of aminotetralin, to the receptor initiates a downstream signaling cascade. The 5-HT₁A receptor is coupled to an inhibitory G-protein (Gαi/o).[6] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which subsequently affects the phosphorylation of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

Experimental Workflow Visualization

The determination of enantiomeric purity is a critical step in the development of chiral drugs. The following diagram illustrates the workflow for this analysis using ¹H NMR spectroscopy with a chiral solvating agent.

References

- 1. Predict 1H proton NMR spectra [nmrdb.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 5. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Analysis of (R)-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the characterization of (R)-1,2,3,4-tetrahydronaphthalen-1-amine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This document outlines detailed experimental protocols, predicted spectral data with assignments, and a logical workflow for the analysis, serving as a valuable resource for researchers in pharmaceutical development and organic synthesis.

Introduction

This compound, a chiral primary amine, is a key intermediate and structural motif in numerous pharmacologically active compounds. Its stereochemistry and purity are critical for its function and safety in drug development. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule, making it an indispensable tool for structural elucidation and purity assessment. This guide will detail the application of ¹³C NMR for the analysis of this specific chiral amine.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of public, experimentally verified ¹³C NMR data for this compound, the following table presents predicted chemical shifts. These predictions are based on the known ¹³C NMR data of the parent compound, tetralin, and related aminotetralin derivatives, along with established substituent effects in ¹³C NMR spectroscopy. The numbering of the carbon atoms corresponds to the structure diagram provided below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |

| C1 | 50-55 | Aliphatic CH group attached to an amine, expected to be significantly downfield. |

| C2 | 30-35 | Aliphatic CH₂ group adjacent to the chiral center. |

| C3 | 20-25 | Aliphatic CH₂ group beta to the amine group. |

| C4 | 28-33 | Aliphatic CH₂ group adjacent to the aromatic ring. |

| C4a | 138-142 | Aromatic quaternary carbon, ipso to the aliphatic ring. |

| C5 | 128-132 | Aromatic CH group. |

| C6 | 125-129 | Aromatic CH group. |

| C7 | 125-129 | Aromatic CH group. |

| C8 | 126-130 | Aromatic CH group. |

| C8a | 135-139 | Aromatic quaternary carbon, adjacent to the aliphatic ring fusion. |

Chemical Structure

Experimental Protocol

The following is a detailed protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known, non-interfering chemical shift. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Concentration: Prepare a solution of approximately 10-50 mg of the amine in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

-

Shimming: Shim the magnetic field to achieve high homogeneity and resolution.

3. Data Acquisition Parameters

-

Experiment: Perform a proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with single peaks for each unique carbon atom.

-

Pulse Width: Use a 30° or 45° pulse angle to allow for faster repetition rates.

-

Acquisition Time (AT): Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration.

-

Number of Scans (NS): Acquire a sufficient number of scans (typically 128 to 1024 or more for dilute samples) to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically room temperature (e.g., 298 K), throughout the experiment.

4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert it into the frequency domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integrate the peak areas if quantitative analysis is required, although this is less common for ¹³C NMR than for ¹H NMR.

Experimental Workflow

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a critical step in its characterization for research and drug development purposes. While experimental data may not always be readily available, a combination of predictive methods and standardized experimental protocols, as outlined in this guide, allows for a thorough and reliable analysis. The provided workflow and data serve as a robust starting point for scientists and researchers working with this and structurally related compounds. Adherence to these methodologies will ensure high-quality, reproducible results, facilitating the confident structural elucidation and purity assessment of this important chiral amine.

An In-depth Technical Guide to (R)-1,2,3,4-Tetrahydronaphthalen-1-amine: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,2,3,4-tetrahydronaphthalen-1-amine, a chiral primary amine, serves as a significant building block in medicinal chemistry and drug development. Its rigid, conformationally constrained structure makes it an attractive scaffold for designing ligands targeting various receptors and transporters in the central nervous system. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and chiral separation, and insights into its pharmacological significance.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 23357-46-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 118-120 °C at 8 mmHg |

| Melting Point | 116-119 °C |

| Density | 1.002 g/mL at 25 °C |

| Refractive Index | 1.565 |

| Water Solubility | 6.91 g/L at 25 °C |

| pKa (Predicted) | 9.39 ± 0.20 |

Spectroscopic Data

1H NMR Spectroscopy (Approximated)

The proton NMR spectrum of 1,2,3,4-tetrahydronaphthalen-1-amine would exhibit characteristic signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are predicted to be in the following regions:

-

7.0-7.4 ppm (m, 4H): Aromatic protons of the benzene ring.

-

4.1-4.3 ppm (m, 1H): Methine proton at the chiral center (C1-H).

-

2.7-3.0 ppm (m, 2H): Methylene protons adjacent to the benzene ring (C4-H₂).

-

1.7-2.1 ppm (m, 4H): Methylene protons at C2 and C3.

-

1.5-2.0 ppm (br s, 2H): Amine protons (-NH₂).

13C NMR Spectroscopy (Approximated)

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule. The predicted chemical shifts are as follows:

-

137-140 ppm: Quaternary aromatic carbons.

-

125-130 ppm: Aromatic methine carbons.

-

~50 ppm: Chiral carbon (C1).

-

~30-35 ppm: Aliphatic methylene carbons (C2, C4).

-

~20 ppm: Aliphatic methylene carbon (C3).

Mass Spectrometry

The mass spectrum of 1,2,3,4-tetrahydronaphthalen-1-amine is expected to show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the aliphatic ring, which is characteristic of such structures. A common fragmentation pathway for primary amines is the α-cleavage, which would result in the loss of an alkyl radical.

Experimental Protocols

Synthesis of Racemic 1,2,3,4-Tetrahydronaphthalen-1-amine via Reductive Amination

This protocol describes the synthesis of the racemic mixture of 1,2,3,4-tetrahydronaphthalen-1-amine from α-tetralone.

Materials:

-

α-Tetralone

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or 1,2-dichloroethane (DCE)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve α-tetralone (1 equivalent) in methanol. Add an excess of ammonium acetate (e.g., 10 equivalents) or saturate the solution with ammonia gas. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise. Alternatively, if using sodium triacetoxyborohydride, the reaction can be performed in DCE. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 30 minutes.

-

Extraction (Acid-Base): Make the aqueous solution basic (pH ~10-12) by the addition of concentrated NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1,2,3,4-tetrahydronaphthalen-1-amine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation of the enantiomers of 1,2,3,4-tetrahydronaphthalen-1-amine using a chiral stationary phase.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase column, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

Mobile Phase:

-

A typical mobile phase is a mixture of n-hexane and a polar modifier like isopropanol or ethanol.

-

For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) is often necessary to improve peak shape and resolution.

General Procedure:

-

Column Equilibration: Equilibrate the Chiralcel OD-H column with the chosen mobile phase (e.g., n-hexane:isopropanol:DEA 90:10:0.1 v/v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the racemic 1,2,3,4-tetrahydronaphthalen-1-amine in the mobile phase.

-

Injection and Separation: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Optimization: The separation can be optimized by adjusting the ratio of hexane to alcohol, the type of alcohol, the concentration of the basic modifier, the flow rate, and the column temperature.

Pharmacological Significance and Signaling Pathways

This compound and its analogs are known to interact with monoamine transporters and sigma receptors, making them valuable tools in neuropharmacology research.

Inhibition of Serotonin and Norepinephrine Reuptake

This compound has been shown to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This action increases the concentration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic signaling.

Modulation of Dopamine Synthesis via Sigma Receptors

Derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine have been found to interact with sigma receptors, particularly the sigma-1 (σ₁) subtype. This interaction can modulate the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, thereby influencing dopamine levels in the brain.

Conclusion

This compound is a valuable chiral molecule with significant potential in the development of novel therapeutics for neurological disorders. This guide has provided a detailed overview of its key physicochemical properties, spectroscopic characteristics, and practical experimental protocols for its synthesis and enantiomeric separation. Furthermore, the elucidation of its interactions with key neurological targets highlights its importance as a research tool and a lead compound in drug discovery.

(R)-1,2,3,4-tetrahydronaphthalen-1-amine chemical structure and stereochemistry

Introduction

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, also known as (R)-1-aminotetralin, is a chiral organic compound featuring a tetralin core structure with an amine substituent. Its rigid framework makes it a valuable scaffold in medicinal chemistry and drug development. The specific stereochemistry of the (R)-enantiomer plays a crucial role in its interaction with biological targets, making it a key component in the synthesis of various pharmacologically active agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and its significance as a pharmacophore, particularly in the context of dopaminergic and serotonergic systems.

Chemical Structure and Stereochemistry

This compound consists of a bicyclic structure where a benzene ring is fused to a cyclohexane ring. The amine group is attached to the C1 carbon of the saturated ring, which is a chiral center. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The molecule's conformationally restricted nature, a result of the fused ring system, is a key feature for its use in designing ligands with high receptor affinity and selectivity.

The IUPAC name for this compound is (1R)-1,2,3,4-tetrahydronaphthalen-1-amine.[1] Its structure is foundational to a number of drugs, including sertraline and dasotraline.[2]

Caption: 2D structure of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profiling in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK--[1][3] |

| Molecular Weight | 147.22 g/mol | --INVALID-LINK--[1][3] |

| CAS Number | 23357-46-2 | --INVALID-LINK--[1] |

| Boiling Point | 118-120 °C at 8 mmHg | --INVALID-LINK--[4] |

| Density | 1.002 g/cm³ | --INVALID-LINK--[4] |

| Refractive Index | 1.565 | --INVALID-LINK--[4] |

| Water Solubility | 6.91 g/L at 25 °C | --INVALID-LINK--[4] |

| Sensitivity | Air Sensitive | --INVALID-LINK--[4] |

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process for its use in pharmaceuticals. Common strategies involve the resolution of a racemic mixture or asymmetric synthesis.

1. Reductive Amination and Synthesis

One common synthetic route to the racemic 1-aminotetralin is the reductive amination of α-tetralone. This involves reacting the ketone with an amine source, often in the presence of a reducing agent.

-

Protocol: A typical procedure involves the reaction of α-tetralone with an amine source, such as ammonia or an ammonium salt, and a reducing agent like sodium borohydride.[5] The initial reaction forms an enamine, which is then reduced to the corresponding amine.[5]

2. Enzymatic Kinetic Resolution of Racemic 1-Aminotetralin

Enzymatic methods offer high enantioselectivity for the separation of racemic mixtures.

-

Protocol: A general procedure involves mixing the racemic amine (e.g., 10 mM) with an acyl donor in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[6] The reaction is initiated by adding a lipase or transaminase, such as a recombinant ω-transaminase.[6] The mixture is incubated at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 12 hours).[6] The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted (R)- or (S)-amine. The enantiomeric excess (ee) can then be determined using chiral chromatography.

Caption: Workflow for the enzymatic resolution of racemic 1-aminotetralin.

Role in Drug Development and Biological Activity

The 1-aminotetralin scaffold is a well-established pharmacophore that mimics the structure of neurotransmitters like dopamine and serotonin. This structural similarity allows it to interact with their respective receptors and transporters.

-

Dopaminergic Activity: Derivatives of aminotetralin have been extensively studied as dopamine receptor agonists.[7] The rigid structure helps to orient the key pharmacophoric elements—the aromatic ring and the nitrogen atom—in a conformation that is favorable for binding to dopamine receptors.[7]

-

Serotonergic Activity: This scaffold is also crucial for ligands targeting serotonin (5-HT) receptors. For instance, various 2-aminotetralin derivatives have been developed as selective 5-HT₁ agonists.[8][9][10] The stereochemistry at the C1 (or C2 in related structures) position often dictates the affinity and selectivity for different 5-HT receptor subtypes.[8]

-

Neurotransmitter Reuptake Inhibition: Many aminotetralin analogues act as inhibitors of neurotransmitter reuptake, a key mechanism in the treatment of depression and other mood disorders.[11] The well-known antidepressant sertraline is a prominent example.

Signaling Pathways

Given that this compound derivatives frequently target dopamine receptors, understanding the downstream signaling of these receptors is crucial. Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[12]

-

D1-like Receptor Signaling: These receptors are typically coupled to the Gαs protein.[12] Activation leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[13] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, a key regulator of neuronal signaling.[12][14]

-

D2-like Receptor Signaling: These receptors are coupled to the Gαi protein, which has an inhibitory effect.[12] Activation of D2-like receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.[13]

References

- 1. 1-Aminotetralin, (R)- | C10H13N | CID 7058072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. parchem.com [parchem.com]

- 5. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

- 6. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]

mechanism of action of (R)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Derivatives

Abstract

The 1,2,3,4-tetrahydronaphthalen-1-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. The stereochemistry at the C1 position, particularly the (R)-configuration, along with substitutions on the amine and the aromatic ring system, critically dictates the molecular target and the subsequent mechanism of action. This technical guide provides a comprehensive overview of the three primary mechanisms through which these derivatives exert their effects: monoamine reuptake inhibition, monoamine oxidase (MAO) inhibition, and opioid receptor modulation. This document synthesizes quantitative binding and inhibition data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows to serve as a critical resource for professionals in neuroscience and drug development.

Chapter 1: Monoamine Reuptake Inhibition

The most prominent therapeutic application of a 1-aminotetralin derivative is in the selective inhibition of monoamine transporters. The canonical example is Sertraline, which is the (1S,4S) stereoisomer of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine.[1] It is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[2] By binding to the serotonin transporter (SERT), these compounds block the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.[2][3]

While Sertraline itself is the (1S,4S)-isomer, the broader class of N-methyl-4-phenyl-1-aminotetralins demonstrates that stereochemistry is crucial for activity and selectivity. Derivatives with the (R)-configuration at the 1-position have also been studied, and their affinity for monoamine transporters (SERT, DAT, NET) is highly dependent on the overall stereochemical and substitution pattern.[4] The high affinity of these compounds for SERT is attributed to specific interactions within the central binding site of the transporter.[3]

Signaling Pathway: Serotonin Reuptake Inhibition

The diagram below illustrates the mechanism of action for a 1-aminotetralin derivative acting as an SSRI. The inhibitor molecule binds to the serotonin transporter (SERT) on the presynaptic membrane, preventing the reuptake of serotonin (5-HT) from the synaptic cleft. This leads to an elevated concentration of serotonin in the synapse, increasing the activation of postsynaptic 5-HT receptors.

Quantitative Data: Monoamine Transporter Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of Sertraline and its primary metabolite for the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The high ratio of DAT/SERT and NET/SERT Ki values demonstrates the compound's selectivity for the serotonin transporter.

| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) |

| (1S,4S)-Sertraline | 2.8[5] | 315[5] | 925[5] | 112.5 | 330.4 |

| Desmethylsertraline | 9.1 | 105 | 222 | 11.5 | 24.4 |

Data compiled from various sources, including reference[1].

Experimental Protocol: SERT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the serotonin transporter using a radiolabeled ligand.[6]

-

Objective: To determine the inhibitory constant (Ki) of a this compound derivative for the human serotonin transporter (hSERT).

-

Materials & Reagents:

-

Receptor Source: Membranes from HEK293 or CHO cells stably expressing hSERT.

-

Radioligand: [³H]-Paroxetine or [³H]-Citalopram (at a concentration near its Kd).

-

Test Compounds: Serial dilutions of the tetrahydronaphthalen-1-amine derivatives (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

Non-specific Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), and a cell harvester.

-

Scintillation Cocktail and Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 5-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Radioligand, 150 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL Non-specific Control, 50 µL [³H]-Radioligand, 150 µL membrane suspension.

-

Competitive Binding: 50 µL of test compound dilution, 50 µL [³H]-Radioligand, 150 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from unbound radioligand.

-

Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

-

Chapter 2: Monoamine Oxidase (MAO) Inhibition

Derivatives based on the α-tetralone (3,4-dihydro-2H-naphthalen-1-one) scaffold, which is the direct synthetic precursor to 1-aminotetralins, have been identified as highly potent inhibitors of monoamine oxidase (MAO) enzymes.[7] MAO-A and MAO-B are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[8] Inhibition of MAO increases the levels of these neurotransmitters in the brain and has therapeutic potential for treating depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[7]

Studies on series of C6- and C7-substituted α-tetralone derivatives show that these compounds can be potent, nanomolar inhibitors of both MAO-A and MAO-B, with many exhibiting high selectivity for the MAO-B isoform.[7][9] The structure-activity relationship (SAR) indicates that the position and nature of substituents on the tetralone ring are critical for potency and selectivity.[7]

Logical Workflow: MAO Inhibition Assay

The following diagram outlines the typical workflow for screening and characterizing potential MAO inhibitors using a luminescence-based assay. This workflow proceeds from initial enzyme preparation to final data analysis to determine inhibitor potency (IC₅₀).

Quantitative Data: MAO-A and MAO-B Inhibition

This table presents the half-maximal inhibitory concentrations (IC₅₀) for a selection of C6-substituted α-tetralone derivatives against human MAO-A and MAO-B, highlighting their potency and selectivity.

| Compound (6-substituted α-tetralone) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI = IC₅₀A / IC₅₀B) |

| 6-(Benzyloxy) | 120 | 23 | 5.2 |

| 6-(3-Chlorobenzyloxy) | 100 | 12 | 8.3 |

| 6-(3-Iodobenzyloxy) | 1290 | 4.5 | 287 |

| 6-(3-Cyanobenzyloxy) | 24 | 78 | 0.31 |

| 6-(4-tert-Butylbenzyloxy) | 792 | 11 | 72 |

Data adapted from Legoabe et al., Bioorg. Med. Chem. Lett., 2014.[7]

Experimental Protocol: MAO-Glo™ Assay

This protocol describes a common luminescence-based assay for measuring MAO-A or MAO-B activity and inhibition.[10][11]

-

Objective: To determine the IC₅₀ of α-tetralone derivatives against hMAO-A and hMAO-B.

-

Principle: The assay uses a luminogenic MAO substrate that is converted by MAO into luciferin. A detection reagent is then added to stop the MAO reaction and initiate a stable, glow-type luminescent signal generated by luciferase, which is proportional to MAO activity.[12]

-

Materials & Reagents:

-

MAO-Glo™ Assay Kit (Promega), including luminogenic substrate, MAO reaction buffer, and Luciferin Detection Reagent.

-

Enzyme Source: Recombinant human MAO-A or MAO-B.

-

Test Compounds: Serial dilutions of the tetralone derivatives.

-

Known Inhibitors (Positive Controls): Clorgyline for MAO-A, Selegiline for MAO-B.

-

White, opaque 96-well or 384-well assay plates.

-

Luminometer.

-

-

Procedure:

-

Reagent Preparation: Prepare 2X enzyme solutions and 4X test compound solutions in MAO Reaction Buffer. Reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol.

-

Assay Setup: To the wells of a white opaque plate, add the following:

-

12.5 µL of 4X test compound (or buffer for control wells).

-

25 µL of 2X MAO enzyme solution (or buffer for no-enzyme controls).

-

-

Pre-incubation: Mix briefly and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

MAO Reaction: Initiate the reaction by adding 12.5 µL of 4X luminogenic MAO substrate (diluted appropriately for MAO-A or MAO-B as per the kit instructions).

-

Incubation: Mix and incubate at room temperature for 60 minutes.

-

Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.

-

Detection: Incubate for 20 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using non-linear regression software.

-

Chapter 3: Opioid Receptor Modulation

A distinct class of aminomethyl tetrahydronaphthalene derivatives has been shown to act as ligands for opioid receptors.[13] These G-protein coupled receptors (GPCRs), including the μ (mu), δ (delta), and κ (kappa) subtypes, are well-established targets for analgesics. The interaction of these tetralin derivatives can result in agonism or antagonism, leading to modulation of downstream signaling pathways such as the inhibition of adenylyl cyclase and regulation of ion channel activity.[13]

Computational and pharmacological studies have identified specific aminomethyl tetralin compounds with high affinity and selectivity, particularly for the δ and κ opioid receptors. These findings open a different therapeutic avenue for this scaffold, moving beyond traditional monoaminergic targets.[13]

Signaling Pathway: Opioid Receptor (GPCR) Activation

The diagram illustrates a canonical GPCR signaling pathway activated by an opioid receptor agonist. Binding of the derivative (ligand) to the receptor induces a conformational change, leading to the activation of an associated heterotrimeric G-protein (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing cAMP production, while the Gβγ subunit can modulate ion channels.

Quantitative Data: Opioid Receptor Binding Affinities

The table below lists the binding affinities (Ki) of several aminomethyl tetrahydronaphthalene derivatives for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| FW-AII-OH-1 | >10,000 | >10,000 | 141.2 |

| FW-AII-OH-2 | 1146.5 | 4.64 | 1342.3 |

| FW-DI-OH-2 | >10,000 | 8.65 | >10,000 |

| FW-DIII-OH-2 | >10,000 | 228.45 | >10,000 |

Data adapted from Liu et al., Int. J. Mol. Sci., 2022.[13]

Experimental Protocol: Opioid Receptor Competitive Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds at opioid receptors using a radiolabeled antagonist.[14][15]

-

Objective: To determine the Ki of an aminomethyl tetrahydronaphthalene derivative for μ, δ, and κ opioid receptors.

-

Materials & Reagents:

-

Receptor Source: Membranes from CHO or HEK293 cells expressing recombinant human μ, δ, or κ opioid receptors.

-

Radioligand: A non-selective antagonist like [³H]-Diprenorphine or a selective ligand like [³H]-DAMGO (for μ), [³H]-Naltrindole (for δ), or [³H]-U69,593 (for κ).

-

Test Compounds: Serial dilutions of the aminomethyl tetrahydronaphthalene derivatives.

-

Non-specific Binding Control: 10 µM Naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus and Scintillation Counter as described in Chapter 1.

-

-

Procedure:

-

Membrane Preparation: Homogenize and prepare cell membranes as previously described. Resuspend in Assay Buffer to a final protein concentration of 20-50 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate for each receptor type:

-

Total Binding: Assay Buffer, Radioligand, Membrane suspension.

-

Non-specific Binding (NSB): Naloxone (10 µM), Radioligand, Membrane suspension.

-

Competitive Binding: Test compound dilution, Radioligand, Membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[15]

-

Filtration: Rapidly filter the contents through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.

-

Counting: Dry the filter plate, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

The IC₅₀ and Ki values are calculated using the same method described in the SERT binding assay protocol, using the appropriate Kd value for the radioligand at each specific opioid receptor. The Cheng-Prusoff equation is used for the final Ki determination.[15]

-

References

- 1. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sertraline - Wikipedia [en.wikipedia.org]

- 3. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. MAO-Glo™ Assay Systems [promega.jp]

- 12. promega.com [promega.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Biological Versatility of Tetrahydronaphthalene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthalene scaffold, a privileged bicyclic system, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of biologically active molecules. Its unique structural features, combining aromaticity with a saturated carbocyclic ring, provide a versatile template for the design of novel therapeutic agents. This technical guide offers a comprehensive overview of the significant biological activities exhibited by tetrahydronaphthalene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and thromboxane receptor antagonist properties. Detailed experimental methodologies, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Tetrahydronaphthalene derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected tetrahydronaphthalene derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 3a (3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one) | Hela (Cervical Carcinoma) | 3.5 | [1] |

| MCF-7 (Breast Carcinoma) | 4.5 | [1] | |

| 3b (3-(2,6-Difluorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one) | Hela (Cervical Carcinoma) | 10.5 | [1] |

| 6a (4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) | Hela (Cervical Carcinoma) | 7.1 | [1] |

| 6b (4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) | Hela (Cervical Carcinoma) | 10.9 | [1] |

| 7a (4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile) | Hela (Cervical Carcinoma) | 8.1 | [1] |

| 7b (4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile) | Hela (Cervical Carcinoma) | 5.9 | [1] |

| 7c (4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile) | Hela (Cervical Carcinoma) | 6.5 | [1] |

| N'-formylacetohydrazide derivative 19 | HCT116 (Colorectal Carcinoma) | 7.7-9.0 | [2] |

| MCF-7 (Breast Cancer) | 21.0 | [2] | |

| Doxorubicin (Reference) | HCT116 (Colorectal Carcinoma) | 8.0 | [2] |

| MCF-7 (Breast Cancer) | 68.4 | [2] |

Key Signaling Pathways in Anticancer Activity

MDM2-p53 Signaling Pathway in Glioblastoma:

Certain tetrahydronaphthalene-fused spirooxindole derivatives have been identified as dual inhibitors of MDM2 and CDK4, representing a promising strategy for glioblastoma therapy.[3] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[4][5] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4] In many cancers, including glioblastoma, the p53 pathway is dysregulated, often through the overexpression of MDM2.[4][5] Inhibition of the MDM2-p53 interaction can restore p53 function, leading to the induction of apoptosis in cancer cells.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Materials:

-

Tetrahydronaphthalene test compounds

-

Cancer cell lines (e.g., Hela, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the tetrahydronaphthalene compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Several tetrahydronaphthalene derivatives have been synthesized and evaluated for their activity against a spectrum of pathogenic bacteria and fungi. These compounds represent a potential new class of antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected tetrahydronaphthalene derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| Tetralone derivative 2D | Staphylococcus aureus | 0.5 - 4 | [10] |

| Aminoguanidine derivatives | Staphylococcus aureus | 2 - 128 | [10] |

| Tetrahydronaphthalene-benzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate Activity | [11] |

| Staphylococcus aureus | Moderate Activity | [11] | |

| Enterococcus faecalis | Moderate Activity | [11] | |

| Candida krusei | Moderate Activity | [11] | |

| Candida albicans | Moderate Activity | [11] | |

| Escherichia coli | No Activity | [11] | |

| Pseudomonas aeruginosa | No Activity | [11] | |

| Cyanopyridinyl tetrahydronaphthalene derivatives | Staphylococcus aureus, Bacillus subtilis, Bacillus megaterium, Sarcina lutea, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Candida albicans | Significant biological activity against some tested microorganisms | [12] |

Key Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

A notable mechanism of action for some tetrahydronaphthalene derivatives is the inhibition of mycobacterial ATP synthase.[13] This enzyme is crucial for energy production in Mycobacterium tuberculosis, the causative agent of tuberculosis.[13] By inhibiting this enzyme, these compounds disrupt the bacterium's energy metabolism, leading to cell death.[13] This mechanism is distinct from that of many existing anti-tuberculosis drugs, making it a valuable target for combating drug-resistant strains.[13] Bedaquiline, a diarylquinoline drug, targets the c-subunit of the ATP synthase complex.[13]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

-

Tetrahydronaphthalene test compounds

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or PBS

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the tetrahydronaphthalene compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL or 100 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[14]

-